molecular formula C16H27NO5S B603082 Bis(2-hydroxyethyl){[2-ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine CAS No. 1206087-49-1

Bis(2-hydroxyethyl){[2-ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine

Cat. No.: B603082
CAS No.: 1206087-49-1
M. Wt: 345.5g/mol
InChI Key: LNRYYGJUDZZVHO-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl){[2-ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine is a complex organic compound with a unique structure that combines both hydrophilic and hydrophobic properties

Preparation Methods

The synthesis of Bis(2-hydroxyethyl){[2-ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine typically involves multiple steps. The process begins with the preparation of the sulfonyl amine precursor, followed by the introduction of the hydroxyethyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Bis(2-hydroxyethyl){[2-ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl groups can be replaced by other nucleophiles.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form imines or enamines.

Scientific Research Applications

Bis(2-hydroxyethyl){[2-ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein folding.

    Industry: The compound is used in the production of specialty polymers and as an additive in lubricants and surfactants.

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl){[2-ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with proteins or enzymes, altering their conformation and activity. The sulfonyl group can participate in redox reactions, influencing cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

When compared to similar compounds, Bis(2-hydroxyethyl){[2-ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine stands out due to its unique combination of hydrophilic and hydrophobic properties. Similar compounds include:

    Bis(2-hydroxyethyl) terephthalate: Used in the production of polyethylene terephthalate (PET) and has applications in polymer chemistry.

    Bis(2-methoxyethyl)amine: Known for its use in organic synthesis and as a building block for more complex molecules.

These comparisons highlight the versatility and unique characteristics of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

1206087-49-1

Molecular Formula

C16H27NO5S

Molecular Weight

345.5g/mol

IUPAC Name

2-ethoxy-N,N-bis(2-hydroxyethyl)-4-methyl-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H27NO5S/c1-5-22-15-10-13(4)14(12(2)3)11-16(15)23(20,21)17(6-8-18)7-9-19/h10-12,18-19H,5-9H2,1-4H3

InChI Key

LNRYYGJUDZZVHO-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N(CCO)CCO

Origin of Product

United States

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